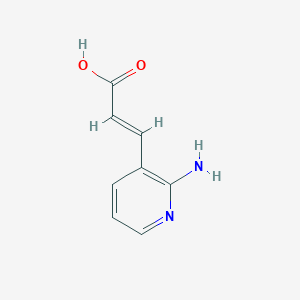

3-(2-Amino-3-pyridyl)acrylic acid

Description

Contextualizing Pyridyl-Functionalized Acrylic Acid Architectures in Medicinal Chemistry and Materials Science

In the realm of medicinal chemistry, the pyridine (B92270) ring is a well-established pharmacophore, a molecular feature crucial for a drug's biological activity. echemi.com Its presence in a molecule can influence properties such as solubility, basicity, and the ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. echemi.com The incorporation of an acrylic acid moiety introduces a reactive vinyl system and a carboxylic acid group, which can participate in various biological interactions and serve as a handle for further chemical modifications. google.com Derivatives of aminopyridine have been investigated for a range of biological activities, including antimicrobial properties. researchgate.net

In materials science, pyridyl-functionalized polymers are explored for their unique optical and electronic properties. mdpi.com The pyridine unit can enhance the thermal stability and fluorescent characteristics of polymers. mdpi.com Furthermore, acrylic acid and its derivatives are fundamental monomers in the production of a wide array of polymers with applications ranging from coatings and adhesives to superabsorbent materials. google.com The combination of these two functionalities in one molecule suggests potential for the development of novel functional materials.

Scope and Significance of Research on 3-(2-Amino-3-pyridyl)acrylic Acid

The primary significance of this compound in the current research landscape appears to be as a chemical intermediate or building block. Its availability from commercial suppliers indicates a demand within the research and development sector, likely for the synthesis of more complex molecules. The presence of three key functional groups—an amino group, a pyridine ring, and an acrylic acid—offers multiple points for chemical modification, making it a versatile starting material.

A plausible synthetic route to this compound is the Knoevenagel condensation, a well-known method for forming carbon-carbon double bonds. This reaction would likely involve the condensation of 2-amino-3-pyridinecarboxaldehyde (B47744) with malonic acid. researchgate.netresearchgate.net While this method is established for similar structures, specific, optimized protocols for the synthesis of this compound are not detailed in readily available literature.

The potential for this compound to act as an inhibitor in biological systems or as a monomer in polymerization is high, given the known activities of related compounds. For instance, other pyridylacrylic acid derivatives have been investigated as enzyme inhibitors. However, without specific studies on this compound, its precise role and importance in contemporary chemical research remain largely speculative and an area ripe for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminopyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUVFKTUMTYXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694540 | |

| Record name | 3-(2-Aminopyridin-3-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773131-96-7 | |

| Record name | 3-(2-Aminopyridin-3-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Amino 3 Pyridyl Acrylic Acid

Established Reaction Pathways and Precursor Utilization

The synthesis of 3-(2-Amino-3-pyridyl)acrylic acid traditionally relies on a multi-step approach, beginning with the formation of the acrylic acid side chain on a pyridine (B92270) scaffold, followed by the strategic introduction of the amino group.

Condensation Reactions in Pyridyl Acrylic Acid Synthesis (e.g., Knoevenagel Condensation Adaptation)

A cornerstone in the formation of the acrylic acid moiety is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group, such as malonic acid or its esters, to a carbonyl group, typically an aldehyde, followed by dehydration. wikipedia.orgslideshare.net

For the synthesis of pyridyl acrylic acids, a pyridinecarboxaldehyde serves as the starting material. The reaction is typically catalyzed by a weak base, such as pyridine or piperidine. slideshare.netyoutube.com In the specific case of this compound, the logical precursor would be 2-amino-3-pyridinecarboxaldehyde (B47744), which would undergo condensation with malonic acid.

The Doebner modification of the Knoevenagel condensation is particularly relevant when malonic acid is used in a pyridine solvent. wikipedia.orgorganic-chemistry.org This variation facilitates both the condensation and a subsequent decarboxylation, directly yielding the α,β-unsaturated carboxylic acid. youtube.com

Table 1: Typical Conditions for Knoevenagel Condensation

| Reactants | Catalyst(s) | Solvent | Conditions | Typical Yield |

| Aromatic Aldehyde, Malonic Acid | Pyridine, Piperidine | Pyridine | Reflux | High |

| Aldehyde, Malonic Acid Ester | Weak Amine Base | Ethanol | Reflux | Variable |

| Aldehyde, Malonic Acid | Beta-alanine | Pyridine | Reflux | Good |

This table presents generalized conditions for the Knoevenagel condensation, which are adaptable for the synthesis of pyridyl acrylic acids.

Strategic Introduction of the Amino Functionality on the Pyridine Ring

Introducing an amino group onto the pyridine ring is a critical step that requires careful regiochemical control. The electronegative nitrogen atom in the pyridine ring deactivates it towards electrophilic substitution, making direct amination challenging. Therefore, nucleophilic substitution or other specialized methods are often employed.

One potential strategy involves starting with a pre-functionalized pyridine, such as a 2-halopyridine derivative. The halogen can then be displaced by an amino group via nucleophilic aromatic substitution (SNAr). Another classic, though often harsh, method is the Chichibabin reaction, which uses sodium amide to directly aminate the pyridine ring, typically at the 2-position.

A more contemporary approach involves the use of N-aminopyridinium salts, which can be formed by reacting pyridine derivatives with electrophilic aminating reagents. These intermediates can then be transformed to introduce the amino group. The challenge lies in performing these reactions on a pyridine ring already bearing a substituted acrylic acid side chain without inducing unwanted side reactions. The regioselectivity of these reactions is paramount to ensure the formation of the desired 2-amino-3-substituted isomer. nih.gov

Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity

Modern synthetic chemistry aims to improve upon traditional methods by developing more efficient and selective reactions. This includes the development of chemo- and regioselective methods and the use of advanced catalytic systems.

Chemo- and Regioselective Synthesis of this compound

Achieving high chemo- and regioselectivity is crucial for the efficient synthesis of a specific isomer like this compound, minimizing the formation of byproducts and simplifying purification. The synthesis can be designed as a tandem or sequential process where multiple bonds are formed in a controlled manner.

For instance, a chemo- and regioselective tandem approach could involve a [3+2] heteroannulation strategy. researchgate.net While not directly reported for this specific molecule, the principles of using palladium-catalyzed cross-coupling reactions to build the heterocyclic core and introduce functional groups with high precision are applicable. By carefully choosing ligands, catalysts, and reaction conditions, chemists can direct the reaction to the desired C2 and C3 positions on the pyridine ring. The inherent electronic properties of substituted pyridynes can also be exploited to control the regioselectivity of nucleophilic additions. nih.gov

Catalytic Systems for Optimized Production of this compound

The choice of catalyst is fundamental to the efficiency and selectivity of the synthesis. Recent advances have focused on creating multi-substituted pyridines using novel catalytic cycles. Palladium(II)-catalyzed methods have been developed for the synthesis of multi-substituted pyridines from α,β-unsaturated oxime ethers and alkenes, showcasing high regioselectivity. nih.gov

Other strategies involve multicomponent reactions where three or more reactants are combined in a single pot to form the target molecule. nih.gov Such approaches, often catalyzed by metals or organocatalysts, are highly efficient and atom-economical. For the Knoevenagel condensation step, catalysts such as reconstructed hydrotalcite or indium(III) salts have been explored as active and recyclable alternatives to traditional bases. organic-chemistry.org

Table 2: Examples of Modern Catalytic Approaches for Pyridine Synthesis

| Reaction Type | Catalyst System | Key Features |

| C–H Activation/Cyclization | Pd(OAc)2 / Sterically Hindered Pyridine Ligand | High regioselectivity for substituted pyridines. nih.gov |

| Aza-Wittig/Diels–Alder | Catalytic Phosphine Oxide | Two-pot, three-component synthesis of diverse pyridines. nih.gov |

| Multicomponent Reaction | Green Catalysts (e.g., recyclable) | High efficiency and atom economy. researchgate.net |

This table summarizes emerging catalytic strategies that could be adapted for the synthesis of the target compound.

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of increasing focus, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.innih.gov This involves the use of safer solvents, renewable feedstocks, and more efficient, waste-minimizing reactions. nih.gov

For the Knoevenagel condensation step, a significant green improvement is the replacement of the carcinogenic solvent pyridine with less hazardous alternatives. rsc.org Studies have shown that aliphatic tertiary amines like triethylamine (B128534) can serve as effective surrogates in solvents such as toluene. rsc.org

Furthermore, the development of one-pot, multicomponent reactions is a cornerstone of green chemistry, as it reduces the number of synthetic steps, minimizes waste from intermediate purification, and saves energy. researchgate.netnih.gov Microwave-assisted synthesis has also been recognized as a green tool that can accelerate reaction times and increase yields for pyridine synthesis. researchgate.netnih.gov The use of environmentally benign solvents, or even solvent-free conditions, further enhances the green credentials of a synthetic protocol. rasayanjournal.co.in

Chemical Transformations and Derivatization Strategies of 3 2 Amino 3 Pyridyl Acrylic Acid

Reactivity Profile of the Acrylic Acid Moiety

The acrylic acid portion of the molecule, consisting of a carboxylic acid conjugated with a carbon-carbon double bond, is a versatile functional group. Its reactivity is characterized by susceptibility to additions at the unsaturated system and typical carboxylic acid reactions.

Nucleophilic and Electrophilic Additions to the α,β-Unsaturated System

The carbon-carbon double bond in 3-(2-Amino-3-pyridyl)acrylic acid is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carboxyl group. This makes the β-carbon electrophilic and susceptible to conjugate or Michael additions. youtube.comfiveable.melibretexts.org

Nucleophilic Addition: A wide range of nucleophiles can add to the β-position of the α,β-unsaturated system. libretexts.org The reaction proceeds via a resonance-stabilized enolate intermediate. openstax.org Amines and thiols are common nucleophiles for this type of transformation. fiveable.meopenstax.org For instance, primary and secondary amines typically add in a conjugate fashion to yield β-amino acid derivatives. openstax.org The reaction is often reversible and thermodynamically controlled, favoring the more stable conjugate addition product. openstax.org

Table 1: Examples of Nucleophilic Addition to α,β-Unsaturated Carbonyls

| Nucleophile | Product Type | Reaction Name | Key Features |

|---|---|---|---|

| Amines (Primary/Secondary) | β-Amino Acid Derivative | aza-Michael Addition | Reversible, thermodynamically controlled. openstax.org |

| Thiols | β-Thio Acid Derivative | thia-Michael Addition | Forms a new carbon-sulfur bond. |

| Organocuprates (Gilman Reagents) | β-Alkylated Acid Derivative | Michael Addition | Creates a new carbon-carbon bond. fiveable.me |

Electrophilic Addition: While less common for α,β-unsaturated acids compared to nucleophilic addition, the double bond can undergo electrophilic attack. The presence of the electron-donating amino group on the pyridine (B92270) ring can increase the electron density of the π-system, potentially facilitating reactions with certain electrophiles.

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group undergoes standard transformations such as esterification and amidation, which are crucial for creating diverse derivatives.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, most commonly via Fischer-Speier esterification. This involves reacting the acid with an alcohol in the presence of an acid catalyst. sphinxsai.com For example, the related compound trans-3-(3-Pyridyl)acrylic acid is converted to its ethyl ester using this method. sigmaaldrich.comchemicalbook.com Given the presence of the basic pyridine nitrogen and the primary amine, careful selection of the catalyst and conditions is necessary to avoid unwanted side reactions. The use of dehydrating agents or activating the carboxylic acid first can provide milder reaction pathways.

Amidation: The formation of an amide bond requires coupling the carboxylic acid with an amine. This is typically accomplished using a coupling reagent to activate the carboxyl group, thereby facilitating nucleophilic attack by the amine. researchgate.net Standard coupling agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), often used with additives such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization. sphinxsai.comnih.gov The presence of the free amino group in the starting material presents a challenge, as it can lead to intermolecular self-condensation or polymerization. Protecting the 2-amino group prior to the amidation reaction is a common strategy to ensure selective formation of the desired amide.

Table 2: Common Reagents for Esterification and Amidation

| Transformation | Reagent/Catalyst | Conditions | Notes |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ | Reflux | Fischer-Speier Esterification. sphinxsai.com |

| Amidation | Amine, EDC·HCl, HOBt | Organic Solvent, Room Temp | "Classical" peptide coupling conditions. nih.gov |

Decarboxylation Pathways and Subsequent Derivatization

The removal of the carboxyl group via decarboxylation opens up another route for derivatization, leading to the formation of a vinylpyridine structure. While thermodynamically favorable, this reaction often requires a catalyst. nih.gov

Several methods exist for the decarboxylation of α,β-unsaturated acids. Rhodium(III)-catalyzed decarboxylative coupling can be employed, where the carboxylic acid acts as a traceless activating group. nih.gov Another powerful technique is nitrodecarboxylation, which has been demonstrated for 3-pyridyl acrylic acid. researchgate.net Using a nitrating agent like copper(II) nitrate, the carboxyl group is replaced by a nitro group, yielding a nitroolefin. researchgate.net This transformation is part of a broader set of radical reactions that can replace the carboxyl group with various other functionalities. researchgate.net Furthermore, photoredox catalysis enables the decarboxylative arylation of related amino acids, suggesting a potential pathway for forming new C-C bonds at the α-position after CO₂ extrusion. acs.org

Reactivity of the 2-Aminopyridine (B139424) Substructure

The 2-aminopyridine unit is a key pharmacophore and a versatile synthetic handle. nih.govnih.gov Its reactivity is defined by the nucleophilic character of the exocyclic amino group and the basicity and coordinating ability of the pyridine ring nitrogen. sioc-journal.cn

Reactions Involving the Pyridine Nitrogen Atom (e.g., Protonation, Coordination)

The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic system, making it basic and available for protonation and coordination to metal centers.

Protonation and Salt Formation: The pyridine nitrogen is sufficiently basic to be protonated by acids, forming pyridinium (B92312) salts. This has been demonstrated with the isomeric trans-3-(2′-pyridyl)acrylic acid and trans-3-(3′-pyridyl)acrylic acid, which form salts with HCl, trifluoroacetic acid, and perchloric acid. acs.org Salt formation can significantly alter the physical properties of the molecule, such as solubility, and can be used to control its solid-state packing and photoreactivity. acs.org

Coordination Chemistry: The pyridine nitrogen is a soft coordination site, capable of forming stable complexes with a variety of metal ions. The related trans-3-(3-Pyridyl)acrylic acid is explicitly described as a bifunctional ligand used to construct heterometallic coordination polymers. sigmaaldrich.comchemicalbook.comottokemi.com The ability of the 2-aminopyridine moiety to act as a bidentate ligand, coordinating through both the pyridine nitrogen and the amino group, is well-established, for example in reactions with ruthenium carbonyl complexes. rsc.org This makes this compound a potentially valuable ligand in coordination chemistry and material science.

Chemical Modifications at the Amino Group

The exocyclic amino group is a strong nucleophile and its reactivity is central to many derivatization strategies. Its nucleophilicity is influenced by the electron-withdrawing nature of the pyridine ring.

Acylation and Sulfonylation: The amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) to form the corresponding amides and sulfonamides. These reactions are standard procedures for modifying the 2-aminopyridine scaffold.

Cyclization Reactions: The 2-aminopyridine structure is a classic precursor for the synthesis of fused heterocyclic systems. It contains dual nucleophilic sites (the ring nitrogen and the exocyclic amine), enabling it to react with bifunctional electrophiles to form bicyclic compounds. sioc-journal.cn A prominent example is the reaction with α-haloketones to produce imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry. rsc.org The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization involving the amino group.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) |

| 1-Hydroxybenzotriazole (HOBt) |

| trans-3-(3-Pyridyl)acrylic acid |

| trans-3-(2′-pyridyl)acrylic acid |

| Imidazo[1,2-a]pyridines |

| Ruthenium carbonyl |

| Trifluoroacetic acid |

| Perchloric acid |

| Copper(II) nitrate |

Cyclization Reactions and Heterocyclic Scaffolds Derived from this compound

The presence of the acrylic acid and aminopyridyl functionalities in a single molecule provides a unique opportunity for intramolecular and intermolecular cyclization reactions, leading to a variety of valuable heterocyclic scaffolds.

Synthesis of Oxadiazoles and Analogous Heterocycles

The acrylic acid portion of this compound is a key handle for the synthesis of various five-membered heterocycles, most notably oxadiazoles. The general strategy involves the conversion of the carboxylic acid into a more reactive intermediate, such as an acid chloride or an ester, which can then undergo cyclization with an appropriate reagent.

For the synthesis of 1,2,4-oxadiazoles, a common pathway involves the reaction of an activated acrylic acid derivative with an amidoxime. nih.gov The initial step would be the conversion of this compound to its corresponding acryloyl chloride, for instance, by treatment with oxalyl chloride or thionyl chloride. This activated intermediate can then react with a suitable benzamidoxime (B57231) in the presence of a base like potassium carbonate to form an O-acyl amidoxime. Subsequent thermal or base-mediated cyclization with dehydration furnishes the 1,2,4-oxadiazole (B8745197) ring, yielding a molecule that incorporates the (2-amino-3-pyridyl)vinyl substituent. nih.gov

A general protocol for this transformation is outlined below:

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 3-Aryl-acrylic acids | Oxalyl chloride, Room Temperature | 3-Aryl-acryloyl chlorides |

| 2 | 3-Aryl-acryloyl chlorides, Benzamidoxime | K₂CO₃, Dichloromethane, Room Temp. | O-Acyl amidoxime |

| 3 | O-Acyl amidoxime | Heat / Silica gel | 3-Aryl-5-vinyl-1,2,4-oxadiazole |

This table is a generalized representation based on known methods for synthesizing vinyl-substituted 1,2,4-oxadiazoles. nih.gov

Similarly, 1,3,4-oxadiazoles can be synthesized from the acrylic acid moiety. This typically requires converting the carboxylic acid into a carbohydrazide. Reacting this compound methyl or ethyl ester with hydrazine (B178648) hydrate (B1144303) would yield the corresponding (E)-3-(2-amino-3-pyridyl)acrylohydrazide. This hydrazide is a crucial precursor that can be cyclized under various conditions. For example, reaction with carbon disulfide in a basic medium followed by acidification can produce the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.com Alternatively, oxidative cyclization of N-acyl hydrazones, formed by condensing the acrylohydrazide with an aldehyde, can lead to 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.com Research on pyrazole (B372694) acrylic acid derivatives has shown that such cyclizations are effective, highlighting the feasibility of this approach. nih.gov

Formation of Substituted Aminopyridines

While the starting material is already a substituted aminopyridine, its structure serves as a template for the synthesis of more complex, polysubstituted pyridine derivatives. Synthetic strategies can be envisioned that modify the existing ring or use the acrylic acid side chain to build additional fused rings.

One key approach involves leveraging the directing effect of the endocyclic pyridine nitrogen and the exocyclic amino group in electrophilic aromatic substitution or metal-catalyzed C-H activation reactions to introduce new substituents onto the pyridine ring. Furthermore, the synthesis of various 2-aminopyridine derivatives, often through multi-component reactions, provides insight into potential transformations. researchgate.net For instance, reactions that build upon the core structure by engaging the amino group or the adjacent C-H bonds are of significant interest. The synthesis of complex pyridines, such as pyrido[2,3-d]pyrimidines, often starts from functionalized 2-amino-3-cyanopyridines, suggesting that conversion of the acrylic acid moiety of the title compound into a nitrile could open pathways to fused heterocyclic systems. researchgate.net

Moreover, palladium-catalyzed cross-coupling reactions, as detailed in the following section, are a primary method for introducing aryl, alkyl, or other functional groups onto the pyridine ring, thus generating a library of novel substituted aminopyridines.

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Ring Functionalization

Transition metal catalysis offers a powerful toolkit for the functionalization of the pyridine ring in this compound, as well as for reactions involving the acrylic acid side chain. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck-Mizoroki couplings are particularly relevant. wikipedia.orgmdpi.com

The Heck reaction provides a method for the arylation or vinylation of the acrylic acid moiety. organic-chemistry.org In a typical Heck reaction, an aryl or vinyl halide is coupled with an alkene in the presence of a palladium catalyst and a base. For this compound, the vinyl group is already present. However, a Heck-type reaction could be envisioned where a halogenated derivative of the pyridine ring (e.g., a bromo- or iodo-substituted this compound) is coupled with another alkene, effectively extending the side chain.

More significantly, the Suzuki-Miyaura coupling reaction is a premier method for creating carbon-carbon bonds on the pyridine ring. libretexts.orgorganic-chemistry.org To employ this reaction, the pyridine ring must be converted into either a halide/triflate or a boronic acid/ester derivative. For example, the amino group at the 2-position could be transformed into a halide (e.g., Br or Cl) via a Sandmeyer-type reaction. The resulting halo-pyridylacrylic acid could then be coupled with a wide variety of aryl or vinyl boronic acids.

A summary of representative Suzuki coupling conditions is provided below:

| Coupling Partners | Catalyst System | Base | Solvent | Outcome |

| Aryl Halide + Arylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane/Water | Biaryl Product |

| 3-Pyridyl Triflate + Alkenylboronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | Vinyl-substituted Pyridine |

| Aryl Chloride + Arylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | Biaryl Product |

This table illustrates typical conditions for Suzuki-Miyaura coupling reactions involving pyridine derivatives, based on established literature. organic-chemistry.orgnih.govharvard.edu

Conversely, the pyridine ring could be converted into an organoboron reagent. This is often achieved through a lithium-halogen exchange followed by quenching with a borate (B1201080) ester. organic-chemistry.org The resulting pyridylboronic acid derivative of the starting molecule would be a versatile coupling partner for various aryl and vinyl halides.

Furthermore, modern methods increasingly utilize C-H activation, where a transition metal catalyst, directed by a coordinating group, functionalizes a C-H bond directly. nih.govnih.gov The 2-amino group on the pyridine ring is a potential directing group that could facilitate the direct arylation, alkylation, or acylation of the adjacent C-H bonds on the pyridine ring, bypassing the need to pre-functionalize the ring with a halide or boron moiety. nih.gov This approach offers a more atom-economical and efficient route to novel substituted aminopyridine derivatives.

Structural Elucidation and Conformational Analysis of 3 2 Amino 3 Pyridyl Acrylic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the precise arrangement of atoms and functional groups within a molecule. For 3-(2-amino-3-pyridyl)acrylic acid, a suite of spectroscopic analyses has been employed to elucidate its detailed structural features.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Precise Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. In the case of acrylic acid, the ¹H NMR spectrum reveals distinct signals for the vinylic protons. researchgate.net Typically, these appear as three quadruplets, with the cis proton at approximately 6.42 ppm, the geminal proton at 6.17 ppm, and the trans proton at 6.01 ppm. researchgate.net The introduction of a substituted pyridyl group, as in this compound, would be expected to induce shifts in these proton resonances due to the electronic effects of the aromatic ring and the amino group.

For the related compound, 3-(3-pyridyl)acrylic acid, detailed ¹H NMR data is available, showing characteristic shifts for the pyridyl and acrylic protons. chemicalbook.com For instance, the vinylic protons exhibit a coupling constant (J) of 16.1 Hz, indicative of a trans configuration. chemicalbook.com Similar detailed analysis for this compound would allow for the unambiguous assignment of all proton signals and provide insight into the electronic environment of the molecule.

Table 1: Representative ¹H NMR Data for Acrylic Acid Protons This table is interactive. Click on the headers to sort.

| Proton Type | Chemical Shift (ppm) |

|---|---|

| cis-Vinylic | 6.42 |

| gem-Vinylic | 6.17 |

| trans-Vinylic | 6.01 |

Data sourced from studies on acrylic acid. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Molecular Vibrational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes.

In the FT-IR spectrum of acrylic acid derivatives, the most prominent band is the C=O stretching vibration of the carboxylic acid group, which typically appears around 1700-1715 cm⁻¹. icm.edu.pl The presence of hydrogen bonding can cause this band to shift. icm.edu.pl The pyridyl ring exhibits characteristic vibrations at approximately 1600 cm⁻¹. For poly(acrylic acid), the neutralization of the carboxylic acid group leads to changes in the corresponding vibrational bands. icm.edu.pl

The FT-Raman spectrum provides complementary information. For instance, in poly(acrylic acid) gels, a band at 1674 cm⁻¹ in the solid state shifts to 1642 cm⁻¹ upon gel formation, indicating changes in the molecular environment. icm.edu.pl A comprehensive analysis of the FT-IR and FT-Raman spectra of this compound would allow for the identification of all characteristic vibrational modes and provide insights into intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups. researchgate.net

Table 2: Key Vibrational Frequencies for Related Compounds This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | C=O Stretch | ~1700-1715 | FT-IR |

| Pyridyl Ring | Ring Vibrations | ~1600 | FT-IR |

Electronic Spectroscopy (UV-Vis) and Analysis of Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For molecules with π-systems, such as this compound, the most common transitions are π → π*. uzh.chlibretexts.org

The position of the maximum absorbance (λmax) provides information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org In molecules with extended conjugation, the HOMO-LUMO gap decreases, leading to a shift in absorption to longer wavelengths (a bathochromic or red shift). libretexts.orgphyschemres.org The solvent can also influence the λmax. physchemres.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the UV-Vis spectrum. physchemres.orgresearchgate.net A detailed UV-Vis analysis of this compound would reveal its electronic structure and how it is influenced by its molecular environment.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure of a molecule is governed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. nih.gov In the case of pyridyl acrylic acid derivatives, O-H···N and C-H···O hydrogen bonds are significant in forming the supramolecular architecture. nih.gov The pyridine (B92270) ring and the acrylic acid moiety can engage in π-π stacking interactions, further stabilizing the crystal structure. nih.gov The specific packing arrangement can have a profound impact on the material's properties.

Photodimerization in the Solid State: Exploration of Head-to-Tail versus Head-to-Head Orientations

The crystal packing of certain acrylic acid derivatives can facilitate a [2+2] photodimerization reaction in the solid state. The orientation of the molecules in the crystal lattice determines the stereochemistry of the resulting cyclobutane (B1203170) product. A "head-to-head" orientation of the acrylic acid moieties leads to the formation of a head-to-head dimer, while a "head-to-tail" arrangement results in a head-to-tail dimer. acs.org

For example, trans-3-(3'-pyridyl)acrylic acid is known to undergo photodimerization in a head-to-head fashion. acs.org However, by forming a salt with perchloric acid, the crystal packing can be altered to favor a head-to-tail orientation. acs.org This demonstrates the crucial role of noncovalent interactions in controlling solid-state reactivity. acs.org An investigation into the solid-state structure and photoreactivity of this compound would be valuable to determine its potential for stereoselective synthesis through photodimerization. acs.org

Influence of Positional Isomerism and Substituent Effects on Pyridyl Acrylic Acid Conformations

The location of the nitrogen atom in the pyridine ring significantly alters the electronic distribution and dipole moment of the molecule, which in turn affects crystal lattice packing and intermolecular forces like hydrogen bonding. A comparison of the melting points of the non-amino-substituted isomers of pyridyl acrylic acid reveals the profound impact of the nitrogen's position. For instance, 3-(4-pyridyl)acrylic acid has a notably higher melting point than its 2- and 3-pyridyl counterparts, which can be attributed to more effective hydrogen bonding and crystal packing arrangements. The 3-pyridyl isomer exhibits an intermediate melting point, highlighting the subtle yet critical role of the nitrogen atom's placement.

Table 1: Physicochemical Properties of Pyridyl Acrylic Acid Isomers

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 3-(2-Pyridyl)acrylic acid | C₈H₇NO₂ | 149.15 | 201–203 |

| 3-(3-Pyridyl)acrylic acid | C₈H₇NO₂ | 149.15 | 232–235 ottokemi.comsigmaaldrich.com |

| 3-(4-Pyridyl)acrylic acid | C₈H₇NO₂ | 149.15 | 277–279 |

The introduction of a substituent, such as an amino group, adds another layer of complexity to the conformational analysis. In the case of This compound , the amino group at the 2-position exerts both electronic and steric effects that influence the molecule's conformation. Electronically, the amino group is a strong electron-donating group, which increases the electron density on the pyridine ring. rsc.org This can affect the acidity of the carboxylic acid moiety and the basicity of the pyridyl nitrogen.

From a steric and conformational standpoint, the proximity of the amino group to the acrylic acid side chain is critical. The preferred conformation of the molecule is a delicate balance between achieving planarity to maximize π-conjugation between the pyridine ring and the acrylic acid group, and minimizing steric hindrance. There exists a significant potential for the formation of a strong intramolecular hydrogen bond between a hydrogen atom of the 2-amino group and the carbonyl oxygen of the acrylic acid. This interaction would rigidly hold the side chain in a specific orientation, leading to a highly stabilized, planar conformer. Such intramolecular interactions are known to be powerful determinants of molecular conformation. rsc.org The study of related aminopyridine compounds shows that the amino group can act as both a hydrogen bond donor and acceptor, playing a key role in forming complex intermolecular networks that define the crystal structure. mdpi.com

Computational methods, such as Potential Energy Surface (PES) scans, are often employed to identify stable conformers and the energy barriers between them, providing insight into the conformational landscape of such substituted molecules. nih.gov

Table 2: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 773131-96-7 | C₈H₈N₂O₂ | 164.16 | Amino group at C2, acrylic acid at C3 |

| 3-(3-Pyridyl)acrylic acid | 19337-97-4 | C₈H₇NO₂ | 149.15 | Unsubstituted parent isomer |

| 2-Aminopyridine (B139424) | 504-29-0 | C₅H₆N₂ | 94.11 | Parent aminopyridine core |

Computational Chemistry and Theoretical Studies on 3 2 Amino 3 Pyridyl Acrylic Acid

Quantum Chemical Modeling and Electronic Structure Calculations

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. For 3-(2-Amino-3-pyridyl)acrylic acid, these calculations reveal details about its geometry, stability, and electronic distribution.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational cost. dergipark.org.trscispace.com One of its primary applications is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its ground state structure. dergipark.org.tr For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. The B3LYP functional is a popular hybrid functional often employed for this purpose, providing reliable geometric parameters. dergipark.org.trscispace.comsemanticscholar.org

The process yields precise data on bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, 3-amino-1,2,4-triazole, DFT calculations using the B3LYP/6-311++G(d,p) method determined the optimized structural parameters. oaji.net Similar calculations for this compound would define the planarity of the acrylic acid group relative to the pyridine (B92270) ring and the orientation of the amino group. By mapping the potential energy surface, DFT can also identify various stable conformers and the energy barriers for rotation around single bonds, such as the C-C bond connecting the pyridine and acrylic acid moieties. This provides a detailed energy landscape, crucial for understanding the molecule's flexibility and preferred shapes.

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations on Related Molecules Note: This table presents example data from related compounds to illustrate the output of DFT geometry optimization. Data for this compound would require specific calculations.

| Parameter | Molecule | Method | Calculated Value |

|---|---|---|---|

| C=C Bond Length | Acrylic Acid | DFT/B3LYP/STO-3G | 1.33 Å |

| C-N Bond Length | 3-amino-1,2,4-triazole | B3LYP/6-311++G(d,p) | 1.35 Å |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. oaji.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. oaji.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. dergipark.org.trresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.troaji.net Conversely, a small gap indicates a molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would likely be distributed over the electron-withdrawing acrylic acid and pyridine moieties. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. Studies on similar molecules, like acrylic acid and various triazole derivatives, have shown energy gaps in the range of 4-5.5 eV, indicating significant charge transfer possibilities within the molecules. dergipark.org.troaji.netresearchgate.net

Table 2: Frontier Orbital Energies and Related Parameters for an Analogous Compound Note: Data from 2-amino 5-methyl pyridinium (B92312) salicylate (B1505791) is used for illustrative purposes.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -1.2808 |

| LUMO Energy | ELUMO | 3.2969 |

| Energy Gap | ΔE | 2.0161 |

| Ionization Potential | I | 1.2808 |

| Electron Affinity | A | -3.2969 |

| Hardness | η | 2.2888 |

| Softness | S | 0.2185 |

Source: Adapted from computational studies on 2-amino 5-methyl pyridinium salicylate. malayajournal.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool used to interpret the results of a quantum chemical calculation in terms of familiar chemical concepts like Lewis structures, lone pairs, and bonding/antibonding orbitals. q-chem.comjoaquinbarroso.com It provides a detailed picture of the electron density distribution and delocalization within the molecule. sphinxsai.com

For this compound, NBO analysis can quantify the intramolecular charge transfer (ICT) occurring between different parts of the molecule. This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The most significant interactions often involve the delocalization of electron density from lone pairs (e.g., on the nitrogen and oxygen atoms) or bonding orbitals into antibonding orbitals (σ* or π). sphinxsai.com These donor-acceptor interactions stabilize the molecule, and their stabilization energy (E(2)) can be calculated using second-order perturbation theory. malayajournal.org For instance, NBO analysis would likely reveal strong hyperconjugative interactions between the lone pair of the amino group's nitrogen and the π antibonding orbitals of the pyridine ring and the acrylic acid's C=C double bond, indicating significant electron delocalization and charge transfer from the amino group to the rest of the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum mechanics excels at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. rsc.org MD simulations can provide insights into the conformational dynamics of this compound and the influence of its environment, particularly the solvent. lp.edu.ualp.edu.ua

In an MD simulation, the molecule is typically placed in a box of solvent molecules (e.g., water), and the forces between all atoms are calculated using a classical force field. rsc.org By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing how the molecule flexes, rotates, and interacts with its surroundings. nih.gov For this compound, MD simulations could show how the orientation of the acrylic acid group relative to the pyridine ring changes over time and how this is influenced by hydrogen bonding with water molecules. It can also elucidate the conformational preferences of the molecule in solution, which may differ from its lowest-energy state in a vacuum due to solvent interactions. nih.gov

In-depth Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The functional groups present in this compound—a carboxylic acid, an amino group, and a pyridine nitrogen—are all capable of participating in hydrogen bonds as both donors and acceptors. These interactions are crucial in determining the molecule's crystal structure, solubility, and interactions with biological targets. rsc.orgnih.govresearchgate.net

Computational methods can provide a detailed analysis of these hydrogen bonding networks. In the solid state, quantum chemical calculations can predict the most stable crystal packing arrangements by identifying the strongest intermolecular hydrogen bonds. For example, the carboxylic acid group can form strong O-H···N or O-H···O hydrogen bonds, and the amino group can donate protons in N-H···O and N-H···N interactions. rsc.orgnih.gov The pyridine nitrogen acts as a strong hydrogen bond acceptor. scispace.com Theoretical studies on similar systems have shown that these interactions can lead to the formation of specific motifs, such as dimers or extended chains. rsc.orgresearchgate.net In solution, methods like DFT combined with continuum solvent models or explicit solvent molecules can quantify the strength of hydrogen bonds between the solute and solvent, which is critical for understanding its solvation and dynamic behavior. rsc.org

Computational Prediction of Spectroscopic Parameters and Their Validation

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical calculations can generate vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra that can be compared with experimental results to confirm the molecule's structure. nih.gov

DFT calculations, often using the B3LYP functional, can accurately predict the vibrational frequencies of a molecule. nih.gov For this compound, this would involve calculating the frequencies corresponding to the stretching and bending of specific bonds, such as the C=O stretch of the carboxylic acid, the N-H stretches of the amino group, and the characteristic vibrations of the pyridine ring. A good match between the computed and experimental IR spectra provides strong evidence for the optimized geometry. nih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (1H and 13C). nih.gov Comparing the predicted chemical shifts with experimental data helps in the assignment of signals to specific atoms in the molecule, providing a comprehensive validation of the computed electronic and geometric structure. nih.gov

Advanced Research Applications of 3 2 Amino 3 Pyridyl Acrylic Acid and Its Derivatives

Pivotal Role as a Versatile Synthetic Building Block in Complex Organic Synthesis

3-(2-Amino-3-pyridyl)acrylic acid is recognized as a valuable heterocyclic building block in organic chemistry. bldpharm.com Its structural complexity, which includes a pyridine (B92270), an alkenyl group, a carboxylic acid, and an amine, offers multiple reactive sites for chemical modification. This versatility allows it to serve as a key starting material or intermediate in the synthesis of more complex, high-value organic molecules.

The utility of pyridylacrylic acids as synthetic intermediates is well-documented. For instance, the related compound trans-3-(3-Pyridyl)acrylic acid is a known precursor in the preparation of aminopyridines and aminomethyl benzimidazoles, classes of compounds investigated for their biological activities. chemicalbook.com Similarly, this compound provides a strategic scaffold for constructing diverse heterocyclic systems. The presence of the 2-amino group, in particular, offers an additional nucleophilic site compared to its 3-pyridyl counterpart, enabling a different spectrum of synthetic transformations and leading to novel molecular architectures. This makes it a compound of interest for creating libraries of complex molecules for screening in drug discovery and materials science.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 773131-96-7 |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| Classification | Heterocyclic Building Block (Pyridine, Alkenyl, Carboxylic Acid, Amine) |

Data sourced from BLDpharm. bldpharm.com

Coordination Chemistry and Supramolecular Assembly Applications

The pyridine ring is a pervasive structural motif in coordination chemistry, valued for the availability of its nitrogen lone pair for metal coordination and the stability of its aromatic structure. rsc.org The unique arrangement of donor atoms in this compound makes it an exceptionally promising ligand for creating sophisticated coordination compounds and supramolecular structures.

The design of ligands for selective metal ion complexation is a cornerstone of modern inorganic chemistry, with applications ranging from catalysis to sensing. researchgate.net this compound possesses multiple coordination sites: the pyridyl nitrogen, the amino nitrogen, and the oxygen atoms of the carboxylate group. This multi-dentate character allows it to act as a versatile chelating and/or bridging ligand.

Researchers can devise various complexation strategies based on this structure:

Chelation: The adjacent pyridyl nitrogen and 2-amino group can form a stable five-membered chelate ring with a metal ion, a common and stabilizing motif in coordination chemistry.

Bridging: The carboxylate group can act as a bridge between two or more metal centers, while the pyridyl nitrogen coordinates to another metal, facilitating the assembly of multidimensional networks.

Heterofunctionality: The distinct electronic properties of the nitrogen donors (a softer pyridine and a harder amine) and the hard carboxylate oxygen donors allow for selective binding to different types of metal ions based on the Hard and Soft Acids and Bases (HSAB) principle. nih.gov This selectivity is crucial for the rational design of polymetallic systems.

The study of mixed-ligand complexes involving amino acids further underscores the potential of this molecule, as amino acids are known to act as bidentate ligands, coordinating through both the carboxyl oxygen and the amino nitrogen. researchgate.net

Coordination polymers (CPs) are materials where metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional structures. nih.gov Bifunctional ligands are instrumental in this field, particularly for constructing heterometallic systems where two or more different metal ions are incorporated into the same framework. chemicalbook.com

The analogue, trans-3-(3-Pyridyl)acrylic acid, has been successfully used as an organic linker to connect d- and f-block metals, forming 3D heterometallic coordination polymers with interesting luminescence properties. chemicalbook.com this compound is an ideal candidate to extend this research. Its structure allows the pyridyl and amino nitrogens to bind to a 3d transition metal while the carboxylate group coordinates with a 4f lanthanide ion, a common strategy for generating 3d-4f heterometallic polymers. rsc.orgresearchgate.net Such materials are of significant interest for their potential applications in magnetism, catalysis, and sensing. nih.govrsc.org The inherent rigidity of the pyridyl and acrylic backbone, combined with the flexible coordination modes, allows for the construction of CPs with predictable yet tunable properties. nih.gov

Biochemical and Mechanistic Investigations

The structural motifs present in this compound are found in many biologically active molecules, suggesting its potential as a scaffold for developing new therapeutic agents. Research into related compounds has provided a basis for exploring its biochemical and mechanistic pathways.

Pyridylacrylic acid derivatives have been identified as valuable precursors for enzyme inhibitors. Specifically, trans-3-(3-Pyridyl)acrylic acid is used to synthesize aminopyridines that act as inhibitors of enoyl-acyl carrier protein reductase, a key enzyme in bacterial fatty acid synthesis, highlighting a potential antibacterial application. chemicalbook.com It is also a starting material for aminomethyl benzimidazoles, which have been shown to inhibit gelatinase B, an enzyme linked to cancer metastasis. chemicalbook.com

These findings strongly suggest that this compound and its derivatives are prime candidates for similar investigations. The 2-amino group could play a crucial role in receptor binding, potentially forming additional hydrogen bonds or other interactions within an enzyme's active site. This could lead to enhanced potency or a different selectivity profile compared to existing inhibitors, making it a valuable subject for structure-activity relationship (SAR) studies.

Table 2: Investigated Biological Activities of Related Pyridylacrylic Acid Derivatives

| Compound/Precursor | Derivative Class | Target | Investigated Activity | Citation(s) |

|---|---|---|---|---|

| trans-3-(3-Pyridyl)acrylic acid | Aminopyridines | Enoyl-Acyl Carrier Protein Reductase | Antibacterial | chemicalbook.com |

| trans-3-(3-Pyridyl)acrylic acid | Aminomethyl benzimidazoles | Gelatinase B | Enzyme Inhibition | chemicalbook.com |

The search for new antiviral agents is a critical area of medicinal chemistry. Research has shown that analogs of 3-aryl acrylic acids exhibit antiviral activity. For example, studies have reported that these compounds can inhibit the tobacco mosaic virus (TMV), suggesting a potential mechanism of action that could be relevant to plant or even human viruses.

As a member of the aryl acrylic acid family, this compound warrants exploration for its potential antiviral properties. Future research could involve screening this compound and its derivatives against a panel of viruses to identify any inhibitory effects. Mechanistic studies would then seek to understand how these molecules interfere with the viral life cycle, whether by preventing viral entry into host cells, inhibiting viral replication enzymes, or disrupting other essential processes.

Application in Combinatorial Biosynthesis Systems

Currently, there is no specific information available in the reviewed scientific literature detailing the application of this compound or its direct derivatives within combinatorial biosynthesis systems. This field leverages genetic engineering to modify biosynthetic pathways, creating novel natural products, but the use of this particular precursor has not been documented.

Utility in Materials Science and Polymer Chemistry

The utility of pyridylacrylic acids in materials science and polymer chemistry is an area of active research, primarily focusing on the trans-3-(3-pyridyl)acrylic acid isomer due to its ability to be electropolymerized. This polymerization capability allows for the creation of functional polymer films and composites with applications in sensing and electronics.

Poly(acrylic acid) (PAA) and its derivatives are known for their use as thickeners, dispersants, and emulsifiers. chemicalbook.com In more advanced applications, these polymers are integral to creating biocompatible matrices and nanocomposites for various uses, including advanced batteries and water filters. chemicalbook.com

In this context, while data on poly(this compound) is absent, significant research has been conducted on its isomer, poly(trans-3-(3-pyridyl)acrylic acid) (PPAA). PPAA can be synthesized via electropolymerization to form stable, uniform, and conductive polymer films on electrode surfaces. mdpi.com The ability to control the film's physical properties, such as thickness, by adjusting the polymerization conditions makes it a valuable material for developing specialized coatings. mdpi.com These polymer coatings are foundational for creating advanced structures with desirable properties for high-tech industries. researchgate.net For instance, acrylic polyol coating compositions are developed for uses such as automotive basecoats, demonstrating the versatility of acrylic-based polymers. google.com

A significant application of pyridylacrylic acid polymers is in the fabrication of electrochemical sensors. Research has demonstrated the successful creation of a conductive polymer membrane by integrating poly(trans-3-(3-pyridyl)acrylic acid) (PPAA) with carboxylated multi-walled carbon nanotubes (MWCNTs). mdpi.comresearchgate.net This composite material leverages the synergistic effects of the conductive PPAA and the high surface area of MWCNTs to create a highly sensitive sensor. mdpi.com

The PPAA-MWCNTs composite is fabricated by first coating a glassy carbon electrode (GCE) with MWCNTs, followed by the electropolymerization of the PPAA film onto the surface. mdpi.com This modified electrode has shown excellent electrocatalytic effects and has been successfully used for the simultaneous detection of environmental pollutants like catechol and hydroquinone. mdpi.comresearchgate.net The sensor exhibits a linear response and low detection limits for these analytes. mdpi.com The research highlights the potential of such composites in environmental analysis and the development of robust electrochemical sensors. mdpi.comresearchgate.net

Table 1: Performance of PPAA-MWCNTs Composite Sensor for Catechol (CC) and Hydroquinone (HQ) Detection mdpi.com

| Analyte | Linear Concentration Range (mol/L) | Limit of Detection (LOD) (mol/L) | Recovery in Water Samples |

|---|---|---|---|

| Catechol (CC) | 1.0 × 10⁻⁶ – 1.0 × 10⁻⁴ | 3.17 × 10⁻⁷ | 95.2% – 98.5% |

| Hydroquinone (HQ) | 1.0 × 10⁻⁶ – 1.0 × 10⁻⁴ | 2.03 × 10⁻⁷ | 97.0% – 97.3% |

Analytical Method Development and Validation for Related Compounds

The development and validation of analytical methods are crucial for ensuring the quality and consistency of chemical compounds in research and commercial applications. While specific validated methods for this compound are not detailed in the available literature, principles for method development for related acrylic acids and amino-phenolic compounds can be applied.

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of such compounds. A typical method development and validation process would involve several key parameters to ensure the method is reliable, accurate, and precise. The validation would be performed in accordance with established guidelines.

Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is typically demonstrated by a high correlation coefficient (r²) for the calibration curve, which should ideally be ≥ 0.999.

Accuracy: The closeness of the test results to the true value. It is often expressed as a percentage recovery, with typical acceptance criteria between 93% and 110%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD), with acceptance criteria often set at <15%.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For example, a validated HPLC method for the hair dye ingredient 2-amino-5-nitrophenol (B90527) involved analysis using various matrices and was found to have good linearity (r² = 0.9992–0.9999), accuracy (93.1–110.2%), and precision (1.1–8.1% RSD). A similar approach could be adapted for this compound.

Table 2: General Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Demonstrates proportionality of response to concentration. | ≥ 0.999 |

| Accuracy (% Recovery) | Closeness of measured value to the true value. | 80% - 120% |

| Precision (% RSD) | Agreement between repeated measurements. | < 15% |

| Limit of Detection (LOD) | Lowest detectable analyte concentration. | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | Lowest quantifiable analyte concentration. | Signal-to-Noise Ratio ≥ 10:1 |

Future Perspectives and Grand Challenges in 3 2 Amino 3 Pyridyl Acrylic Acid Research

Comprehensive Elucidation of Complex Reaction Mechanisms

The intricate arrangement of functional groups in 3-(2-Amino-3-pyridyl)acrylic acid—a nucleophilic amino group, an acidic carboxylic acid, and an electron-deficient pyridine (B92270) ring—complicates its reactivity and makes mechanistic elucidation a significant challenge. The proximity of the amino group to the pyridine nitrogen and the acrylic acid side chain can lead to intramolecular interactions, chelation effects, and competing reaction pathways that are difficult to predict and control.

Future research must employ a combination of advanced spectroscopic techniques (e.g., in-situ NMR, IR) and computational modeling (e.g., Density Functional Theory) to map the energy landscapes of its reactions. Understanding these mechanisms is crucial for optimizing reaction conditions, minimizing byproducts, and rationally designing new transformations. For instance, in catalytic processes, it will be a challenge to determine how the molecule binds to a catalyst's active site. The bifunctional nature of the molecule, possessing both hard (N-amino, O-carboxyl) and soft (N-pyridine) coordination sites, suggests it could act as a versatile ligand, but this also complicates its coordination chemistry. chemicalbook.com

Exploitation in Novel Catalytic Systems and Material Innovations

The most promising future applications for this compound likely lie in catalysis and materials science. Its structure is analogous to other pyridyl acrylic acids that have been successfully used as building blocks for functional materials.

A major opportunity exists in using this compound as a specialized organic linker to construct metal-organic frameworks (MOFs) or coordination polymers. chemicalbook.com The dual coordination sites (the pyridine-amino chelate and the carboxylate group) could be exploited to build unique heterometallic or high-dimensional structures with tailored properties for gas storage, separation, or heterogeneous catalysis. chemicalbook.com

In material innovations, the acrylic acid moiety allows for polymerization. Future work could explore the creation of functional polymers. By analogy with derivatives like poly(trans-3-(3-pyridyl)acrylic acid), which has been used in electrochemical sensors, polymers of this compound could be integrated with conductive materials like carbon nanotubes to fabricate advanced sensors or electronic devices. nih.govmdpi.com The amino group would provide an additional site for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Table 2: Potential Applications in Materials and Catalysis

| Area | Potential Role of this compound | Grand Challenge |

| Metal-Organic Frameworks (MOFs) | Bifunctional organic linker for novel topologies. chemicalbook.com | Controlling framework assembly and preventing interpenetration. |

| Heterogeneous Catalysis | Ligand to immobilize catalytic metal centers. | Ensuring catalyst stability and preventing leaching under reaction conditions. |

| Electrochemical Sensors | Monomer for conductive polymer films with specific binding sites. nih.gov | Achieving high sensitivity, selectivity, and long-term stability. |

| Smart Materials | Building block for pH-responsive or metal-ion-responsive polymers. | Tuning the material's response to be sharp and reversible. |

Interdisciplinary Research with Biological and Bioengineering Systems

The intersection of chemistry with biology and bioengineering presents another frontier for this compound. Many pyridine-containing molecules exhibit biological activity. nih.gov A significant future challenge will be to screen this compound and its simple derivatives for potential bioactivity. For example, related aminopyridine structures have been investigated as inhibitors for enzymes like enoyl acyl carrier protein reductase, a target for antibacterial agents. chemicalbook.com

In bioengineering, unnatural amino acids are valuable tools for creating novel peptides and proteins with enhanced functions. rsc.org A grand challenge would be the enzymatic or chemo-enzymatic incorporation of this compound into peptide structures. This could introduce a metal-chelating or pH-responsive site into a biomolecule, creating novel biosensors or biocatalysts. Its application in the development of antibiofilm agents is another plausible research avenue, as derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have shown promise in this area. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(2-Amino-3-pyridyl)acrylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation of 2-amino-3-pyridinecarbaldehyde with maleic acid in a pyridine/piperidine solvent system under reflux. Reaction conditions such as temperature (80–100°C), solvent polarity, and catalyst choice (e.g., piperidine for base activation) critically affect yield and purity. Post-reaction crystallization from ethanol/water mixtures improves purity . For analogous pyridylacrylic acids, yields range from 60–85%, with impurities often arising from incomplete aldehyde activation or side reactions .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR/FT-IR : Use - and -NMR to confirm the acrylic acid backbone and pyridyl substituents. Characteristic peaks include vinyl protons (δ 6.5–7.5 ppm) and carboxylic acid protons (broad ~12 ppm). FT-IR identifies C=O (1680–1720 cm) and NH stretches (3300–3500 cm) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. For β-amino acid intermediates, hydrogen bonding between the amino and carboxylic groups is critical for stabilizing crystal packing .

Q. How does this compound serve as an intermediate in β-amino acid synthesis?

- Methodological Answer : The compound undergoes catalytic hydrogenation or enantioselective reduction to yield β-amino acids like 3-amino-3-(pyridyl)propanoic acid. Asymmetric methods, such as chiral catalysts (e.g., Ru-BINAP), achieve >90% enantiomeric excess (ee), verified via chiral HPLC or X-ray analysis of derivatives .

Advanced Research Questions

Q. How can computational methods like TD-DFRT predict electronic excitation properties of this compound, and what are the limitations of current DFT functionals?

- Methodological Answer : Time-dependent density-functional response theory (TD-DFRT) with asymptotically corrected potentials (e.g., LB94) predicts high-lying electronic states more accurately than LDA. However, discrepancies arise due to the compound’s conjugated π-system, where standard functionals underestimate charge-transfer excitations. Validation via UV-Vis spectroscopy (e.g., λ ~280 nm for pyridylacrylic acids) is recommended .

Q. What strategies resolve contradictions in stereochemical outcomes during enantioselective synthesis of derivatives?

- Methodological Answer : Discrepancies in ee values often stem from competing reaction pathways. Use design of experiments (DoE) to optimize parameters like solvent polarity (e.g., THF vs. DMF), temperature, and catalyst loading. For example, Morita-Baylis-Hillman reactions with cinchona alkaloid catalysts achieve >95% ee in aprotic solvents . Confirm stereochemistry via NOESY NMR or single-crystal X-ray diffraction .

Q. How can researchers design robust bioactivity assays to evaluate the antimicrobial potential of this compound derivatives?

- Methodological Answer :

- Proton salt formation : Synthesize salts with aminopyridines or benzothiazoles to enhance solubility and bioavailability. Test against Gram-negative/-positive bacteria via MIC assays (e.g., broth microdilution) .

- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial targets (e.g., β-lactamases). Validate via enzyme inhibition assays (IC values) and synergy studies with carbapenems .

Q. What experimental and computational approaches address discrepancies in spectroscopic data for tautomeric forms of this compound?

- Methodological Answer :

- pH-dependent NMR : Monitor chemical shifts in DO/DMSO-d mixtures to identify tautomers (e.g., enol vs. keto forms).

- DFT calculations : Compare computed -NMR chemical shifts (GIAO method) with experimental data. For pyridylacrylic acids, the enol form dominates in non-polar solvents, while the keto form stabilizes in aqueous media .

Q. How can reaction conditions be optimized to suppress side products in large-scale syntheses?

- Methodological Answer : Use in situ FT-IR or Raman spectroscopy to monitor reaction progress. For example, maleic acid dimerization is minimized by maintaining temperatures <100°C. Scale-up via flow chemistry (residence time ~30 min) improves reproducibility and reduces byproducts like maleic anhydride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.